

Application Notes and Protocols: ICG-001 Administration in Pediatric Glioma Animal Models

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Compound of Interest

Compound Name: ICG-001

Cat. No.: B1674260

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These application notes provide a comprehensive overview of the administration and effects of **ICG-001**, a small molecule inhibitor of the Wnt/ β -catenin signaling pathway, in preclinical pediatric glioma animal models. The protocols and data presented are compiled from peer-reviewed research to guide the design and execution of similar studies.

Introduction

Pediatric high-grade gliomas (pedHGG) are aggressive brain tumors with a grim prognosis, necessitating the exploration of novel therapeutic strategies.^{[1][2][3]} The Wnt/ β -catenin signaling pathway has been identified as a potential therapeutic target in various cancers. **ICG-001** is a small molecule that specifically antagonizes the interaction between β -catenin and its transcriptional coactivator, CREB-binding protein (CBP).^{[4][5][6]} This inhibition is intended to modulate gene expression programs that drive tumor growth, proliferation, and survival.^[7] Interestingly, in pediatric glioma cell lines, **ICG-001** has been shown to inhibit tumorigenicity through a Wnt-independent mechanism, highlighting its potential as a therapeutic agent for this specific pediatric cancer.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo/ovo experiments investigating the effects of **ICG-001** on pediatric glioma cell lines.

Table 1: In Vitro Efficacy of **ICG-001** on Pediatric High-Grade Glioma Cell Lines

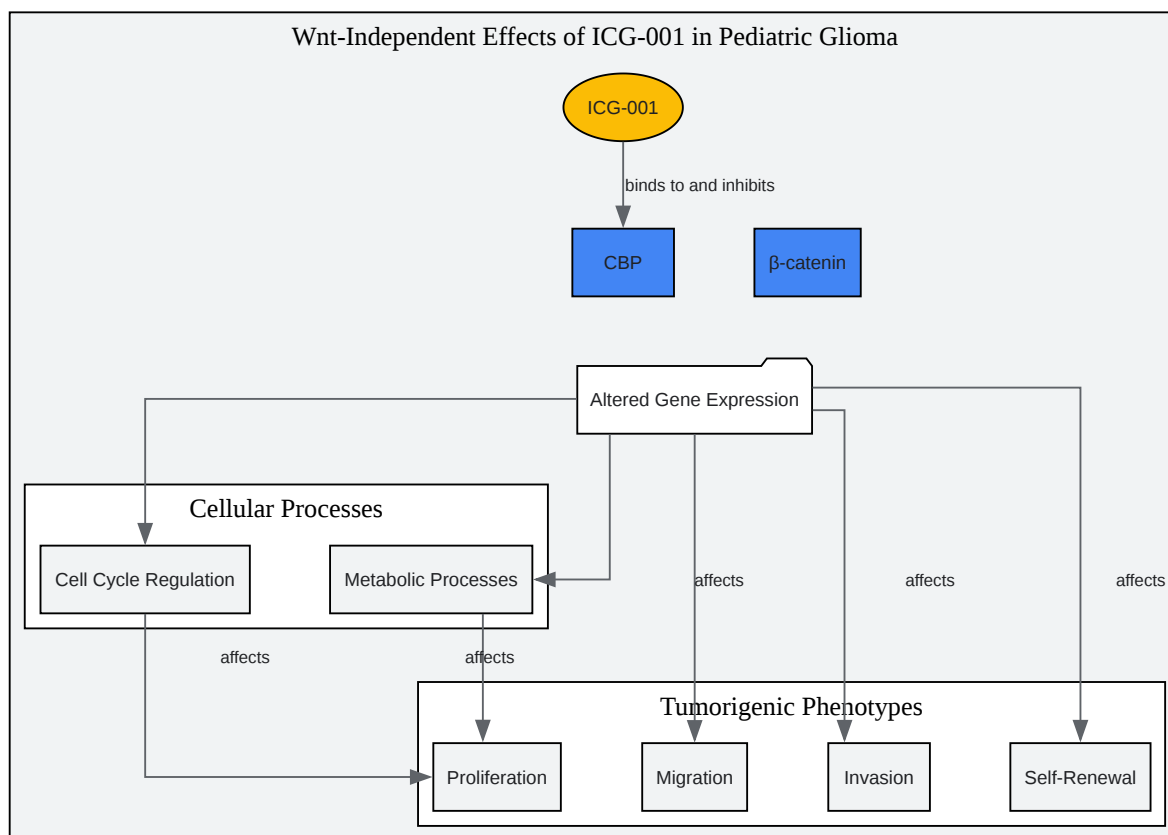
Cell Line	Histological Subtype	IC50 (72h treatment)	Colony Formation Inhibition	Tumors here Formation Inhibition	Migration Inhibition	Invasion Inhibition
KNS42	Pediatric GBM (H3.3 G34V)	3 μ M[1][2]	>90% reduction[1]	Significant reduction[1][8]	Significant reduction[1][2]	Significant reduction[1][2]
SF188	Pediatric GBM (H3.3 wildtype)	2 μ M[1][2]	>90% reduction[1]	Significant reduction[1][8]	Not as migratory as other lines[1][2]	Not analyzed[1][2]
UW479	Anaplastic Astrocytoma	16 μ M[1][2]	~75% reduction[1]	Significant reduction[1][8]	Significant reduction[1][2]	Significant reduction[1][2]

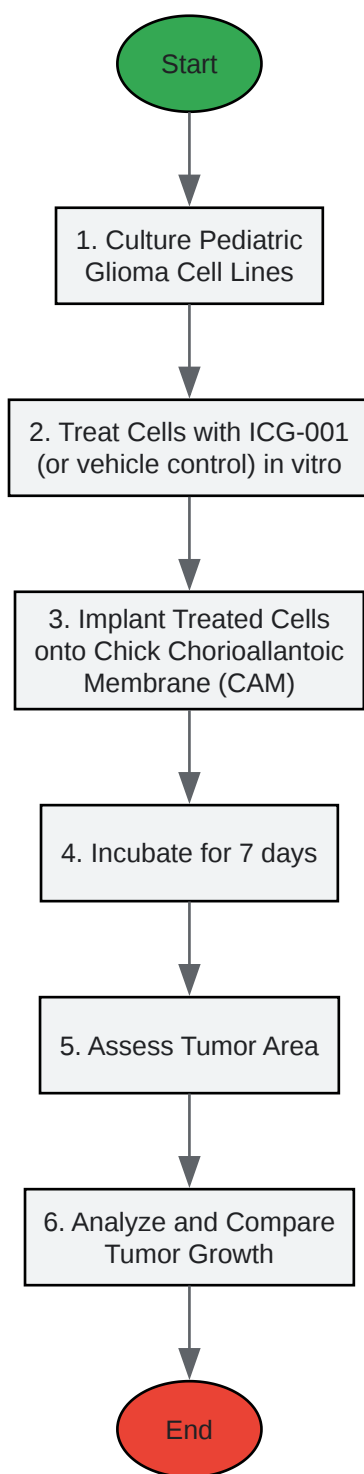
Table 2: In Vivo/Ovo Efficacy of **ICG-001** on Pediatric High-Grade Glioma Tumor Growth

Cell Line	Animal Model	ICG-001 Treatment	Outcome
KNS42	Chick Chorioallantoic Membrane (CAM) Assay	Pre-incubation of cells with ICG-001 for 48h before implantation	Significant reduction in tumor area[1]
SF188	Chick Chorioallantoic Membrane (CAM) Assay	Pre-incubation of cells with ICG-001 for 48h before implantation	No significant reduction in tumor area[1]
UW479	Chick Chorioallantoic Membrane (CAM) Assay	Pre-incubation of cells with ICG-001 for 48h before implantation	No significant reduction in tumor area[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of **ICG-001** and a typical experimental workflow for its evaluation in a pediatric glioma animal model.





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